2-ChloroClomipheneCitrate(E/ZMixture)

Descripción

Historical Context of Triphenylethylene (B188826) Derivatives in Chemical Biology

The journey of triphenylethylene derivatives began in the 1930s with the discovery of their estrogenic properties. wikipedia.org These synthetic, non-steroidal compounds were developed from structural modifications of potent estrogens like diethylstilbestrol. wikipedia.org An early example, triphenylchloroethylene (B98232) (TPCE), was reported in 1938 and demonstrated significantly higher estrogenic activity than its parent compound, triphenylethylene, highlighting the potentiating effect of halogen substitution. wikipedia.org

In the mid-20th century, the focus of research shifted. Scientists began developing triphenylethylene derivatives not as estrogen mimics, but as agents that could compete with estrogen, leading to the creation of the first SERMs. Tamoxifen (B1202), initially investigated as a contraceptive, was repurposed and became a landmark drug in the treatment of estrogen receptor-positive breast cancer. nih.govacs.org Similarly, Clomiphene, another triphenylethylene derivative, was developed and is used clinically to induce ovulation in cases of female infertility by acting as an estrogen antagonist at the hypothalamic-pituitary-gonadal axis. oup.comnih.gov These pioneering compounds established the triphenylethylene core as a versatile scaffold for developing agents that could selectively modulate the activity of the estrogen receptor. taylorandfrancis.com

Chemical Classification and Structural Features of 2-ChloroClomiphene Citrate (B86180) within SERM Class

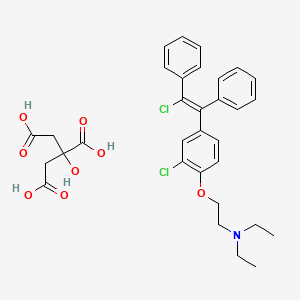

2-ChloroClomiphene Citrate is classified as a halogenated triphenylethylene-based SERM. Its chemical structure is directly related to that of Clomiphene, a well-established SERM. nih.gov The compound is systematically named 2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-Hydroxy-1,2,3-propanetricarboxylate and is recognized as a process impurity and/or metabolite of Clomiphene. pharmaffiliates.comsynthinkchemicals.com

The defining structural features are:

Triphenylethylene Core: A central ethylene (B1197577) group (C=C double bond) to which three phenyl (aromatic) rings are attached. This rigid, non-steroidal backbone is characteristic of this SERM subclass and is essential for binding to the hydrophobic ligand-binding domain of the estrogen receptor. acs.org

Halogenation: The structure contains two chlorine atoms. One is attached to a phenyl ring, and the other is attached directly to the ethylene core. This dichlorination distinguishes it from Clomiphene, which has only one chlorine atom on the ethylene moiety. nih.gov

Aminoalkoxy Side Chain: A flexible N,N-diethylethanamine chain is attached via an ether linkage. This basic side chain is a critical feature of many triphenylethylene SERMs, playing a key role in determining whether the compound acts as an agonist or an antagonist by influencing the final conformation of the ligand-receptor complex. acs.org

E/Z Mixture: The designation "(E/Z Mixture)" indicates that the compound exists as a mix of two geometric isomers. These isomers arise from the restricted rotation around the central carbon-carbon double bond, leading to different spatial arrangements of the substituent groups. The individual E (entgegen or trans) and Z (zusammen or cis) isomers of SERMs like clomiphene are known to have different biological activities.

Citrate Salt: The molecule is formulated as a citrate salt, a common practice in pharmaceuticals to improve solubility and stability.

Table 1: Chemical Properties of 2-ChloroClomiphene Citrate (E/Z Mixture)

| Property | Value |

| Chemical Name | 2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-Hydroxy-1,2,3-propanetricarboxylate |

| Molecular Formula | C32H35Cl2NO8 |

| Molecular Weight | 632.53 g/mol |

| Parent Compound | Clomiphene |

| Classification | Halogenated Triphenylethylene SERM |

Note: Data sourced from publicly available chemical databases.

Rationale for Investigating Halogenated Clomiphene Analogues in Preclinical Research

The synthesis and evaluation of halogenated analogues of established SERMs like clomiphene are driven by key principles of medicinal chemistry aimed at optimizing a drug's pharmacological profile. The introduction of halogen atoms, such as chlorine, is a deliberate strategy to modulate a compound's properties in several ways.

One primary rationale is to influence the compound's metabolic fate. Triphenylethylene SERMs like tamoxifen and clomiphene are pro-drugs that are metabolized by cytochrome P450 (CYP) enzymes into more active forms. nih.gov However, this metabolism can also lead to inactivation or the generation of metabolites with undesirable effects. Introducing a chlorine atom at a position that is typically hydroxylated (a common metabolic pathway) can block this metabolic route. acs.org This strategy can potentially increase the parent drug's stability and alter its activity profile. Research into tamoxifen analogues, for instance, has explored adding a chloro substituent to block p-hydroxylation by the CYP2D6 enzyme. nih.govacs.org

A second, crucial rationale is the direct impact of halogenation on biological activity. The size and electronic properties of a halogen substituent can significantly alter how the molecule fits into and interacts with the estrogen receptor's ligand-binding pocket. Studies on various triphenylethylene analogues have shown that a mild electron-withdrawing substituent like chlorine can have a determining effect on the estrogenic profile of the molecule. acs.org In some synthesized analogues, the presence of a p-chloro substituent on one of the phenyl rings was found to abolish or reduce the estrogenic activity observed in their non-halogenated counterparts. acs.org This ability to "fine-tune" the agonist versus antagonist activity is at the heart of the search for an ideal SERM with a superior tissue-selectivity profile. Therefore, the preclinical investigation of compounds like 2-ChloroClomiphene Citrate is based on the hypothesis that such structural modifications could lead to a novel SERM with a distinct and potentially more beneficial biological activity profile compared to the parent compound.

Table 2: Comparison of Selected Triphenylethylene SERMs

| Compound | Key Structural Features | Primary Clinical Use/Area of Study |

| Tamoxifen | Triphenylethylene core with a dimethylaminoethoxy side chain. | Breast Cancer Treatment |

| Clomiphene | Triphenylethylene core with a chloro substituent on the ethylene bond and a diethylaminoethoxy side chain. | Ovulation Induction |

| Toremifene | A chlorinated derivative of tamoxifen. | Breast Cancer Treatment |

| 2-ChloroClomiphene | A dichlorinated analogue of clomiphene. | Preclinical Research / Impurity Standard |

Propiedades

Fórmula molecular |

C32H35Cl2NO8 |

|---|---|

Peso molecular |

632.5 g/mol |

Nombre IUPAC |

2-[2-chloro-4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-24-16-15-22(19-23(24)27)25(20-11-7-5-8-12-20)26(28)21-13-9-6-10-14-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |

Clave InChI |

JYEQAMSFCSHCEJ-OQKDUQJOSA-N |

SMILES isomérico |

CCN(CC)CCOC1=C(C=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CCN(CC)CCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Chloroclomiphenecitrate

Precursor Synthesis Strategies for Clomiphene Analogues

The construction of the foundational triphenylethylene (B188826) scaffold is a critical initial phase in the synthesis of clomiphene and its analogues. Various strategies have been developed, often starting from more readily available ketones or acetylenes.

One common pathway begins with 4-hydroxybenzophenone. chemicalbook.com This precursor is first reacted with 2-diethylaminoethylchloride in an alkaline medium to introduce the characteristic aminoethoxy side chain, yielding 4-(2-diethylaminoethoxy)benzophenone. chemicalbook.com The subsequent step involves a Grignard reaction with benzylmagnesium chloride, which adds the second phenyl group and creates a tertiary alcohol, 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol. chemicalbook.comgoogle.com This carbinol is a key intermediate, poised for dehydration to form the ethylenic bridge. chemicalbook.com

An alternative approach involves the hydroalumination of diphenylacetylene. tandfonline.com This method uses diisobutylaluminium hydride to create a vinylalane intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an arylzinc chloride, such as p(E₂NCH₂CH₂O)C₆H₄ZnCl, to form the triphenylethylene structure. tandfonline.com This route is noted for its efficiency and potential for synthesizing various derivatives. tandfonline.com

A total synthesis route has also been described for fluoro- and amino-clomiphene analogues starting from benzyl (B1604629) chloride. nih.gov While the specifics differ to achieve the desired halogen or amino substitution, the fundamental strategy of building the triphenylethylene core remains a central theme.

Regioselective Chlorination and Functional Group Transformations at the Ethylenic Bridge

The introduction of a chlorine atom at the ethylenic bridge is the defining step in converting the triphenylethylene precursor into a clomiphene backbone. This transformation must be regioselective to replace the vinylic hydrogen.

The most frequently cited method for this chlorination is the use of N-chlorosuccinimide (NCS). chemicalbook.comgoogle.comjustia.com The precursor, 2-[p-(1,2-diphenylvinyl) phenoxy]triethylamine, is typically dissolved in a suitable solvent like dichloromethane (B109758) and treated with NCS. chemicalbook.comgoogle.com This reaction proceeds at room temperature and results in the formation of 2-{4-[2-chloro-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine as a mixture of E and Z isomers. google.comjustia.com

Other chlorinating agents have also been employed to achieve this transformation. Research has demonstrated the use of phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). google.com In one patented method, the intermediate N, N-diethyl-2-[4-(1,2-phenylbenzene-1-hydroxyethyl) phenoxy] ethamine is dissolved in a solvent and reacted directly with a chlorinating agent like PCl₅ to yield the final chlorinated product in a single step. google.com Another process utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMI) in toluene (B28343) and acetic acid to perform the chlorination at an elevated temperature of 60°C. chemicalbook.com

The choice of chlorinating agent and reaction conditions can influence the ratio of the resulting (E)- and (Z)-isomers. For instance, a process using N-chlorosuccinimide in dichloromethane reported an E:Z mixture of approximately 1.8:1. google.comjustia.com A method using phosphorus pentachloride in xylene claimed a controllable trans- (E) to cis- (Z) ratio, citing an example of 70:30. google.com

Table 1: Comparison of Chlorination Reagents for Clomiphene Synthesis

| Chlorinating Agent | Precursor | Solvent | Key Conditions | Isomer Ratio (E:Z) | Source |

|---|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt | Dichloromethane | Room temp, ~20 hrs | ~1.8:1 | google.comjustia.com |

| N-Chlorosuccinimide (NCS) | 2-[p-(1,2-diphenylvinyl) phenoxy]triethylamine | Dichloromethane | 20°C, 32 hrs | Not specified | chemicalbook.com |

| 1,3-dichloro-5,5-dimethyl hydantoin (B18101) (DCDMI) | 2-{4-(1,2-diphenylethenyl)phenoxy}-N,N-diethylethanamine hydrochloride | Toluene / Acetic Acid | 60°C, 1.5 hrs | Not specified | chemicalbook.com |

After chlorination, the resulting free base is converted to its citrate (B86180) salt. This is typically achieved by dissolving the oily clomiphene base in a solvent like acetone (B3395972) and adding a solution of citric acid, which causes the 2-ChloroClomiphene Citrate to precipitate as a solid. chemicalbook.comgoogle.com

Scale-Up Considerations and Process Optimization for Halogenated Triphenylethylene Production

Transitioning the synthesis of halogenated triphenylethylenes like 2-ChloroClomiphene Citrate from the laboratory to an industrial scale requires significant process optimization. Key considerations include cost of reagents, reaction efficiency, solvent selection, and ease of purification.

The choice of reagents is also critical for scale-up. While various chlorinating agents are effective, NCS is commonly used due to its mild reaction conditions and good yields. chemicalbook.comgoogle.com The purification of the final product is another area of focus. The crystallization of the citrate salt from a solvent like acetone provides an effective means of purification, yielding a product with high purity (>98% by HPLC). chemicalbook.comgoogle.com The final filtration and drying steps are controlled to ensure the stability and quality of the active pharmaceutical ingredient. google.com

Advanced Synthetic Routes for Novel Clomiphene Analogues

Research continues into the development of novel clomiphene analogues to explore structure-activity relationships. These efforts often involve modifying the core triphenylethylene structure or altering the side chains.

Synthetic routes have been developed for analogues where the chlorine atom is replaced by other functional groups. For example, fluoro- and amino-clomiphene have been synthesized. nih.gov The synthesis of the fluoro-clomiphene involved creating an amino-clomiphene precursor, which was then converted to a triazene (B1217601). Treatment of the triazene yielded the final fluoro-clomiphene product. nih.gov

Other advanced routes focus on creating structurally simplified estrogen analogues that may mimic or antagonize estrogenic activity. A modular approach using Sonogashira coupling has been employed to build a library of novel analogues. nih.gov This method involves coupling cyclic vinyl iodides with various phenylacetylenes, allowing for diverse substituents to be introduced on different parts of the molecular scaffold. nih.gov The development of synthetic cannabinoids has also showcased advanced chemical strategies, such as creating stable chiral analogues or complex heterocyclic systems, which could inspire new approaches in the design of triphenylethylene derivatives. nih.gov These advanced synthetic methods provide access to a wide range of new compounds for further biological evaluation. nih.govnih.gov

Stereochemical Characterization and Isomer Separation Techniques for E/z 2 Chloroclomiphenecitrate

Fundamental Principles of E/Z Isomerism in Triphenylethylene (B188826) Structures

(E/Z)-2-ChloroClomiphene Citrate (B86180) belongs to the triphenylethylene class of compounds. The core of its structure is a carbon-carbon double bond (C=C), which is rigid and restricts free rotation. studymind.co.uk This restricted rotation is the basis for geometric isomerism. studymind.co.uk In triphenylethylene derivatives like 2-ChloroClomiphene, the two carbon atoms of the double bond are each attached to different substituent groups. This arrangement gives rise to two distinct spatial orientations of the atoms, known as E and Z isomers. studymind.co.ukguidetopharmacology.org

The designation of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are assigned a priority based on their atomic number. studymind.co.uk

Z-isomer (zusammen - "together"): This isomer has the higher-priority groups on the same side of the double bond axis. studymind.co.uk In the context of clomiphene, the Z-isomer is known as zuclomiphene (B94539). nih.govresearchgate.net

E-isomer (entgegen - "opposite"): This isomer has the higher-priority groups on opposite sides of the double bond axis. studymind.co.uk The E-isomer of clomiphene is referred to as enclomiphene (B195052). nih.govresearchgate.net

Analytical Techniques for (E/Z) Isomer Identification and Quantification

A variety of spectroscopic methods are employed to identify, differentiate, and quantify the E and Z isomers of 2-ChloroClomiphene Citrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure and stereochemistry of molecules. nih.govnih.gov Both ¹H and ¹³C NMR are used to distinguish between the E and Z isomers of triphenylethylene compounds by analyzing the chemical environment of the hydrogen and carbon nuclei. nih.govrsc.orgwikipedia.org

The differentiation is possible because the spatial orientation of the substituent groups in the E and Z isomers results in distinct electronic environments for the atomic nuclei. This leads to measurable differences in their NMR spectra, particularly in chemical shifts (δ) and coupling constants (J). For example, the coupling constant for vicinal protons across a double bond is typically larger for the trans (E) configuration (11–18 Hz) compared to the cis (Z) configuration (6–14 Hz). magritek.com Furthermore, the anisotropic effect of the phenyl rings causes protons or carbons on one isomer to be more shielded or deshielded than the corresponding nuclei on the other isomer, resulting in different chemical shifts. magritek.com By comparing the experimental NMR data with predicted values from quantum mechanical calculations or with data from known standards, an unambiguous assignment of the E and Z configuration can be made. nih.govwikipedia.org

| Technique | Key Parameter | Typical Observation for Isomer Differentiation | Reference |

|---|---|---|---|

| ¹H NMR | Coupling Constant (³JHH) | The coupling constant between vinylic protons is generally larger for the E-isomer (trans) than for the Z-isomer (cis). | magritek.com |

| ¹H NMR | Chemical Shift (δ) | Protons in the E and Z isomers experience different shielding effects from the aromatic rings, leading to distinct chemical shifts. | nih.govrsc.org |

| ¹³C NMR | Chemical Shift (δ) | The carbon atoms, particularly those of the double bond and the substituent groups, exhibit different chemical shifts between the E and Z isomers. | nih.govrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Isomer Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The E and Z isomers of triphenylethylenes, including clomiphene, exhibit different UV absorption spectra due to their distinct electronic structures and conformations. researchgate.netgoogle.com The spatial arrangement of the phenyl groups affects the extent of π-electron conjugation within the molecule.

This difference in conjugation leads to shifts in the wavelength of maximum absorbance (λmax). researchgate.netgoogle.com For instance, studies on clomiphene isomers have shown that they can be distinguished by their unique absorption maxima. ijpsr.comijstr.org Although UV-Vis spectroscopy may not provide the detailed structural information of NMR, it serves as a rapid and simple method for differentiation and quantification, especially when used as a detector for chromatographic techniques like HPLC. researchgate.netijstr.org A study of clomiphene citrate in methanol (B129727) identified absorption maxima at 235 nm and 294 nm for the mixture. ijpsr.com Another study on enclomiphene citrate reported a λmax at 242 nm and 297 nm. google.com

| Compound/Mixture | Solvent | Reported λmax (nm) | Reference |

|---|---|---|---|

| Clomiphene Citrate (Isomer Mixture) | Methanol | 235 and 294 | researchgate.netijpsr.com |

| Clomiphene Citrate (Isomer Mixture) | Simulated Vaginal Fluid (pH 4.2) | 290 | ijstr.org |

| Enclomiphene (E-isomer) Citrate | Not Specified | 242 and 297 | google.com |

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of 2-ChloroClomiphene Citrate and its isomers. japsonline.com The molecular formula for the parent compound, 2-Chloroclomiphene, is C₂₆H₂₇Cl₂NO, with a corresponding molecular weight of approximately 440.4 g/mol . simsonpharma.compharmaffiliates.com The citrate salt has a molecular formula of C₃₂H₃₅Cl₂NO₈ and a molecular weight of approximately 632.53 g/mol . simsonpharma.com

When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for quantifying individual isomers in complex mixtures. nih.govnih.gov In tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the molecular ion [M+H]⁺) is selected and fragmented to produce characteristic product ions. This transition is highly specific to the molecule's structure. For clomiphene, a common transition monitored is from the parent ion at m/z 406.18 to a product ion at m/z 100.11, which corresponds to the diethylaminoethyl side chain. japsonline.com This technique, known as multiple reaction monitoring (MRM), allows for precise quantification even at very low concentrations. japsonline.comnih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2-Chloroclomiphene | Molecular Formula | C₂₆H₂₇Cl₂NO | simsonpharma.compharmaffiliates.com |

| 2-Chloroclomiphene | Molecular Weight | 440.40 g/mol | simsonpharma.compharmaffiliates.com |

| Clomiphene (Parent Compound) | Parent Ion [M+H]⁺ (m/z) | 406.18 | japsonline.com |

| Clomiphene (Parent Compound) | Product Ion (m/z) | 100.11 | japsonline.com |

Chromatographic Methods for Isomer Resolution and Purification

Chromatography is the primary method for the physical separation of the E and Z isomers of 2-ChloroClomiphene Citrate from their mixture.

High-Performance Liquid Chromatography (HPLC) for E/Z Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, quantification, and purification of clomiphene isomers. nih.govnih.govrjptonline.org The method's success relies on the differential interaction of the E and Z isomers with the stationary phase and mobile phase of the chromatography system. researchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a nonpolar stationary phase, such as a C18 (octadecylsilyl) column. nih.govresearchgate.net The mobile phase is a mixture of water and a less polar organic solvent, like acetonitrile (B52724) or methanol. nih.govrjptonline.org Separation is achieved because the subtle differences in the polarity and three-dimensional shape of the E and Z isomers cause them to interact differently with the C18 stationary phase, leading to different retention times. tsijournals.comsielc.com For example, a validated LC-MS/MS method successfully separated zuclomifene (Z-isomer) and enclomifene (E-isomer) on a C18 column, with retention times of approximately 7.0 and 8.3 minutes, respectively. tsijournals.com The use of additives in the mobile phase, such as formic acid, trifluoroacetic acid (TFA), or methenamine, can further improve the peak shape and resolution of the isomers. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP-HPLC) | rjptonline.orgresearchgate.net |

| Stationary Phase (Column) | C18 (e.g., ACQUITY UPLC® BEH C18, 1.7µm) | tsijournals.com |

| Mobile Phase | 5mM Ammonium Acetate (pH 4.0) and Methanol (28:62 v/v) | tsijournals.com |

| Flow Rate | 0.230 mL/min | tsijournals.com |

| Detection | UV (295 nm) or Mass Spectrometry (MS) | nih.govrjptonline.orgresearchgate.net |

| Retention Time (Z-isomer) | ~7.0 min | tsijournals.com |

| Retention Time (E-isomer) | ~8.3 min | tsijournals.com |

Preparative Chromatography Techniques for Isomer Isolation

The effective separation of the (E)- and (Z)-isomers of 2-ChloroClomiphene Citrate on a preparative scale is crucial for obtaining pure standards for further analytical studies. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, with scalability to preparative applications. sielc.com Methodologies developed for the analytical separation of clomiphene isomers can be adapted for larger-scale isolation. sielc.comgoogle.com

Preparative chromatography for these isomers often involves techniques such as batch high-pressure chromatography or moving bed chromatography. google.com These methods are capable of handling larger quantities of the isomer mixture, facilitating the collection of each isomer with high purity. The choice of solvent system is critical; for instance, dichloromethane (B109758) has been noted as a suitable solvent for loading the free base form of clomiphene isomers onto a chromatographic column. google.com Subsequent elution with an appropriate solvent allows for the separation and collection of the individual isomers, which can then be further purified by techniques like recrystallization. google.com

Table 1: Preparative Chromatography Approaches for Clomiphene Isomers

| Chromatographic Technique | Typical Application | Key Considerations | Reference |

|---|---|---|---|

| Batch High-Pressure Chromatography | Isolation of gram-scale quantities of isomers. | Requires optimization of solvent gradient and loading capacity. | google.com |

| Moving Bed Chromatography | Continuous separation for industrial-scale production. | Involves complex equipment and process control. | google.com |

Specialized Column Chemistries for Enhanced Stereoisomer Separation

The resolution of geometric isomers like (E)- and (Z)-2-ChloroClomiphene Citrate is highly dependent on the stationary phase chemistry of the HPLC column. While standard C18 columns can provide some separation, specialized column chemistries often offer significantly enhanced resolution. rjptonline.orglcms.cz

For instance, fluoro-phenyl phases have demonstrated superior performance in separating isomers of structurally related compounds. lcms.cz The unique interactions, including pi-pi and dipole-dipole interactions, between the fluorinated stationary phase and the aromatic rings of the analyte can lead to excellent separation of geometric isomers that are difficult to resolve on traditional C18 or biphenyl (B1667301) phases. lcms.cz The use of mobile phase modifiers, such as methenamine, has also been reported to improve the separation of clomiphene isomers. fiu.edunih.gov

Table 2: HPLC Column Chemistries for Isomer Separation

| Column Chemistry | Principle of Separation | Advantage for Clomiphene Analogs | Reference |

|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Reverse-phase with low silanol (B1196071) activity. | Provides good separation with simple mobile phases. | sielc.com |

| ZORBAX Eclipse Plus C18 | High-purity silica (B1680970) with end-capping. | Effective for separating clomiphene and its metabolites. | nih.gov |

| Raptor FluoroPhenyl | Phenyl-hexyl phase with fluorine groups. | Offers enhanced resolution of geometric isomers through unique interactions. | lcms.cz |

Photochemical and Thermal Isomerization Dynamics of (E/Z)-2-ChloroClomiphene Citrate

Photochemical isomerization is often initiated by the absorption of light, leading to the formation of an excited state where rotation around the central double bond is facilitated. researchgate.net For similar molecules, direct irradiation can lead to a photostationary state containing a mixture of both isomers. google.com The process can proceed through a conical intersection, which provides a pathway for the molecule to return to the ground electronic state as either the (E) or (Z) isomer. fiu.edu

Thermal isomerization allows for the conversion of a less stable isomer to a more stable one by overcoming the energy barrier for rotation around the double bond. researchgate.net For some dienes, thermal conditions can lead to a 1,3-sigmatropic shift of a hydrogen atom, resulting in isomerization. researchgate.net The rate of thermal isomerization is dependent on the temperature and the specific energy barrier of the molecule . researchgate.net The study of the thermal degradation of related chlorinated compounds indicates that complex reactions can occur at elevated temperatures. nih.gov

Crystallographic Analysis of Isolated (E)- and (Z)-Isomers for Definitive Structural Elucidation

X-ray crystallography provides the most definitive method for the structural elucidation of the (E)- and (Z)-isomers of 2-ChloroClomiphene Citrate. Once the individual isomers have been isolated in high purity and successfully crystallized, single-crystal X-ray diffraction analysis can determine their precise three-dimensional structure. rsc.org

Table 3: Hypothetical Crystallographic Data for (E)- and (Z)-2-ChloroClomiphene This table is a hypothetical representation based on data from structurally similar compounds to illustrate the type of information obtained from crystallographic analysis.

| Parameter | (E)-2-ChloroClomiphene | (Z)-2-ChloroClomiphene | Reference Analogy |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | researchgate.net |

| Space Group | P2₁/c | P2₁/c | researchgate.net |

| a (Å) | ~11.5 | ~10.2 | researchgate.net |

| b (Å) | ~5.5 | ~12.9 | researchgate.net |

| c (Å) | ~24.9 | ~13.9 | researchgate.net |

| β (°) | ~92.4 | ~92.2 | researchgate.net |

Molecular Mechanism of Action and Receptor Interactions

Ligand Binding Affinities and Selectivity Profiles for Estrogen Receptors (ERα and ERβ)

There is a notable absence of published scientific data detailing the specific binding affinities and selectivity profiles of (E)- and (Z)-2-ChloroClomiphene Citrate (B86180) for the estrogen receptor subtypes, ERα and ERβ. While studies on analogous compounds like enclomiphene (B195052) have reported on their affinity for the estrogen receptor, this information cannot be directly extrapolated to the 2-chloro derivative. nih.gov The binding affinity of any ligand is highly dependent on its specific chemical structure and how it interacts with the amino acid residues within the ligand-binding pocket of the receptor. uthscsa.edu

Interactive Data Table: Ligand Binding Affinities of 2-ChloroClomiphene Citrate Isomers for Estrogen Receptors

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Selectivity (ERα/ERβ) |

| (E)-2-ChloroClomiphene Citrate | Data Not Available | Data Not Available | Data Not Available |

| (Z)-2-ChloroClomiphene Citrate | Data Not Available | Data Not Available | Data Not Available |

| No published data is available for the binding affinities of (E)- and (Z)-2-ChloroClomiphene Citrate to ERα and ERβ. |

Modulation of Estrogen Receptor Conformation by (E)- and (Z)-2-ChloroClomiphene Citrate

The binding of a ligand to a nuclear receptor like the estrogen receptor induces a specific conformational change in the receptor protein. nih.gov These conformational changes are critical as they dictate the subsequent interactions with other proteins, such as coregulators, and thereby determine the biological activity of the ligand. nih.gov However, there are no specific studies in the available scientific literature that have investigated and described the precise conformational changes induced in ERα and ERβ upon binding of either the (E)- or (Z)-isomer of 2-ChloroClomiphene Citrate.

Differential Coregulator Recruitment and Transcriptional Regulation by Isomers

The conformation adopted by the estrogen receptor upon ligand binding directly influences its ability to recruit coregulator proteins, which can either activate (coactivators) or repress (corepressors) gene transcription. nih.govnih.gov The differential recruitment of these coregulators is a key mechanism by which selective estrogen receptor modulators (SERMs) exert their tissue-specific effects. Due to the lack of research on 2-ChloroClomiphene Citrate, there is no information available on how the (E)- and (Z)-isomers might differentially recruit coregulators to the estrogen receptor complex and consequently regulate the transcription of target genes.

Elucidation of Downstream Molecular Signaling Pathways

Activation of estrogen receptors can trigger a cascade of downstream molecular signaling pathways, influencing various cellular processes. The specific pathways activated depend on the ligand, the receptor subtype, and the cellular context. There is currently no published research that elucidates the specific downstream molecular signaling pathways modulated by the (E)- and (Z)-isomers of 2-ChloroClomiphene Citrate following their interaction with estrogen receptors.

Comparative Molecular Pharmacology of (E)- and (Z)-Isomers at the Cellular Level

A comparative analysis of the molecular pharmacology of the (E)- and (Z)-isomers of 2-ChloroClomiphene Citrate at the cellular level would require extensive experimental investigation. Such studies would typically involve cell-based assays to measure receptor binding, transcriptional activity, and effects on cell proliferation and other cellular functions. A review of the scientific literature indicates that such comparative studies for 2-ChloroClomiphene Citrate have not been published. While research on enclomiphene and zuclomiphene (B94539) has shown that these isomers can have different, and sometimes opposing, effects, these findings cannot be assumed to be identical for their 2-chloro counterparts. nih.gov

Interactive Data Table: Comparative Cellular Effects of 2-ChloroClomiphene Citrate Isomers

| Cellular Effect | (E)-2-ChloroClomiphene Citrate | (Z)-2-ChloroClomiphene Citrate |

| ERα-mediated Transcriptional Activity | Data Not Available | Data Not Available |

| ERβ-mediated Transcriptional Activity | Data Not Available | Data Not Available |

| Effect on Breast Cancer Cell Proliferation | Data Not Available | Data Not Available |

| No published data is available on the comparative cellular pharmacology of (E)- and (Z)-2-ChloroClomiphene Citrate. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Influence of Halogenation (Chlorine Substitution) on Estrogen Receptor Binding and Ligand Efficacy

The introduction of a halogen, such as chlorine, onto the clomiphene scaffold significantly modulates its affinity for the estrogen receptor and its biological activity. The position and nature of the halogen substituent are critical determinants of these properties.

The presence of a phenolic hydroxyl group is also a key feature for high-affinity ER binding, as it typically forms crucial hydrogen bonds within the receptor's ligand-binding domain. nih.gov The combination of a chloro substituent and a hydroxyl group can lead to potent estrogenic effects and high binding affinity, locking the receptor-ligand complex into an agonistic conformation. nih.gov

Table 1: Relative Activity of Halogenated Triphenylethylenes

| Halogen at Position 2 | Relative Estrogen Receptor Binding Affinity | Uterotrophic Activity |

|---|---|---|

| Chloro | High | Significant |

| Bromo | High | Significant |

| Iodo | Lower than Chloro/Bromo | Lower than Chloro/Bromo |

| None | Good | Less than Halogenated |

Data synthesized from comparative studies of triphenylethylene (B188826) derivatives. psu.edu

Stereoisomeric Contributions to Structure-Activity Profiles and Receptor Selectivity

Zuclomiphene (B94539) ((Z)-isomer): This isomer is generally considered to be the more estrogenic of the two. nih.gov It acts as a partial estrogen agonist and has a weaker anti-estrogenic effect. nih.gov Zuclomiphene tends to have a longer half-life and accumulates in the body over time.

Enclomiphene (B195052) ((E)-isomer): This isomer is a more potent estrogen antagonist. researchgate.netnih.gov It is primarily responsible for the anti-estrogenic effects of clomiphene, which involve blocking the negative feedback of estrogen at the hypothalamus, leading to an increase in gonadotropin release. researchgate.net

The differential activity of the isomers stems from how they orient themselves within the ligand-binding pocket of the estrogen receptor. The bulky aminoethoxy side chain is a critical determinant of antagonistic activity. nih.govnih.gov In antagonists like enclomiphene, this side chain is positioned in a way that it sterically hinders the conformational change required for coactivator protein binding, thereby blocking the receptor's transcriptional activity. In contrast, the agonist or partial agonist activity of zuclomiphene arises from a conformation that allows for at least partial recruitment of coactivators.

Furthermore, these isomers can exhibit differential effects via the two main estrogen receptor subtypes, ERα and ERβ. Studies have shown that clomiphene citrate (B86180) can act as an estrogen agonist or antagonist via ERα depending on the concentration of co-existing estradiol (B170435), while it consistently acts as an estrogen antagonist via ERβ. nih.gov This subtype selectivity, driven by the individual isomeric components, adds another layer of complexity to the drug's tissue-specific actions.

Table 2: Pharmacological Properties of Clomiphene Isomers

| Isomer | Chemical Name | Primary Activity | Receptor Interaction Profile |

|---|---|---|---|

| (Z)-isomer | Zuclomiphene | Estrogen Agonist | Partial agonist at ERα, antagonist at ERβ |

| (E)-isomer | Enclomiphene | Estrogen Antagonist | Potent antagonist at ERα and ERβ |

Information compiled from various pharmacological reviews. nih.govresearchgate.netnih.govnih.govnih.gov

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of 2-ChloroClomiphene Citrate is a key factor governing its interaction with the estrogen receptor. The triphenylethylene scaffold, while appearing relatively simple, has significant conformational flexibility, particularly regarding the rotation of the phenyl rings. However, interactions with the receptor impose conformational restrictions.

The biological activity of selective estrogen receptor modulators (SERMs) is directly linked to the specific conformational changes they induce in the receptor upon binding. nih.gov An agonist ligand induces a conformation that facilitates the binding of coactivator proteins, leading to gene transcription. An antagonist, on the other hand, induces a different conformation that prevents coactivator binding and may even recruit corepressor proteins. drugbank.com

For triphenylethylene derivatives, the introduction of substituents, such as a chlorine atom, can create steric hindrance that restricts the rotation of the phenyl rings. This conformational restriction can pre-organize the molecule into a shape that has a higher affinity for the estrogen receptor. psu.edu The unique conformational properties imparted by an ortho-chlorophenyl group, for example, can be a source of specific receptor-binding activity. psu.edu

Molecular modeling studies are often employed to investigate the preferred conformations of such molecules. nih.gov These studies reveal that the torsional angles of the molecule and intermolecular interactions are critical in determining the most stable and biologically active conformations. nih.gov The ability of a ligand to adopt a specific low-energy conformation that fits snugly into the receptor's ligand-binding domain is paramount for its potency. While conformational restriction can enhance potency, a highly rigid structure may not always lead to improved activity if it doesn't match the spatial and steric requirements of the receptor. dtu.dk

Computational SAR and QSAR Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For 2-ChloroClomiphene Citrate and its analogues, QSAR studies are invaluable for predicting estrogen receptor binding affinity and for guiding the design of new, more potent, or selective molecules.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful. nih.gov These models build a 3D representation of the ligands and analyze how variations in their steric and electrostatic fields correlate with biological activity. For instance, a QSAR model for halogenated estradiol derivatives successfully predicted the receptor-binding affinities of new compounds, demonstrating the high predictive capacity of such models. nih.gov These models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative charges) would be favorable or unfavorable for activity, providing clear guidelines for chemical modification.

Machine learning and deep learning models are also increasingly being applied in QSAR studies for estrogen receptor inhibitors. nih.gov These approaches can handle large, complex datasets and identify non-linear relationships between chemical structures and biological activity. researchgate.net By training on a dataset of known ER ligands, these models can screen virtual libraries of compounds to identify promising new candidates with high accuracy. nih.gov

For halogenated triphenylethylenes, QSAR models can help to:

Predict the ER binding affinity of novel analogues.

Identify the key molecular descriptors (e.g., volume, polarizability, electronic properties) that govern activity.

Optimize the position and type of halogen substitution for desired agonist or antagonist effects.

Screen for potential endocrine-disrupting chemicals by predicting their interaction with the estrogen receptor. nih.gov

Rational Design Principles for Developing Advanced Halogenated Clomiphene Analogues

The rational design of advanced halogenated clomiphene analogues aims to create novel SERMs with improved therapeutic profiles, such as enhanced tissue selectivity, higher potency, and better safety margins. This process integrates the principles of SAR, conformational analysis, and computational modeling.

Key principles in the rational design of these analogues include:

Scaffold Modification and Bioisosteric Replacement : The triphenylethylene core is the foundational scaffold. Modifications often involve bioisosteric replacements, where one functional group is replaced by another with similar physicochemical properties to enhance activity or reduce side effects. nih.gov For example, different halogen substitutions can be explored to fine-tune electronic and steric properties.

Targeting Specific Receptor Conformations : The ultimate goal of a SERM is to induce a specific, tissue-dependent receptor conformation. The design process focuses on introducing structural elements that will interact with key amino acid residues in the ER ligand-binding domain. A crucial interaction for antagonistic activity in many SERMs is the steric clash with helix 12 of the receptor, which is often induced by a bulky side chain. nih.gov

Optimizing the Side Chain : The nature of the side chain (in clomiphene, the diethylaminoethoxy group) is critical for determining the agonist versus antagonist balance. Rational design involves modifying the length, bulk, and basicity of this chain to precisely control its interaction with residues like Asp351 in the ER, which is essential for antagonistic action. nih.gov

Leveraging Computational Tools : Molecular docking and QSAR models are central to modern rational drug design. nih.gov Docking simulations can predict how a newly designed analogue will bind to the ER, providing insights into its potential affinity and mode of action. QSAR models can then predict the biological activity of these designed compounds before they are synthesized, saving time and resources.

By combining these principles, researchers can systematically design and synthesize novel halogenated clomiphene analogues with tailored pharmacological profiles, aiming for next-generation SERMs with superior clinical performance.

Preclinical Pharmacological and Pharmacodynamic Studies in Animal Models

In Vivo Disposition of Clomiphene Citrate (B86180) and its Isomers in Rodent Models

Studies in rodent models have demonstrated that clomiphene citrate is readily absorbed after oral administration. Following absorption, the compound and its isomers are widely distributed throughout the body. Research using 14C-labeled clomiphene citrate in female guinea pig neonates showed high affinity for estrogen-responsive tissues. nih.gov

Metabolism of clomiphene citrate primarily occurs in the liver. In rats, in vitro studies with liver microsomal homogenates have identified several metabolites, including 4-hydroxy-clomiphene, 4´-hydroxy-clomiphene, and 4´-hydroxy-3´-methoxy-clomiphene, as well as products of N-oxidation and N-deethylation. dshs-koeln.de The two isomers undergo different metabolic pathways. Enclomiphene (B195052) is metabolized to 4-hydroxy-enclomiphene and 3-methoxy-4-hydroxy-enclomiphene. dshs-koeln.de Zuclomiphene (B94539) undergoes N-dealkylation and oxidation to form hydroxylated and methoxylated compounds. dshs-koeln.de

Excretion of clomiphene and its metabolites occurs predominantly through the feces. Early studies with radiolabeled clomiphene citrate indicated that fecal excretion accounted for about 42% of the administered dose, while urinary excretion was approximately 8%. nih.gov

While specific bioavailability data in rodents is limited, a physiologically based pharmacokinetic (PBPK) model predicted a bioavailability of approximately 11% for the (E)-isomer (enclomiphene) in normal metabolizers, which aligns with findings from human studies. mdpi.com The lipophilic nature of the compound suggests potentially extensive distribution. researchgate.net The development of an intravenous formulation of clomiphene citrate using hydroxypropyl-β-cyclodextrin aims to facilitate more precise pharmacokinetic studies in veterinary species, for which such data is currently lacking. nih.gov

Pharmacokinetic Profiling in Various Animal Species and Tissue Distribution Analysis

Pharmacokinetic studies of clomiphene citrate and its isomers have been conducted in several animal species, revealing tissue-specific accumulation.

A study in C-57 black mice using 14C-labeled enclomiphene and zuclomiphene demonstrated that both isomers are well-absorbed and widely distributed. researchgate.net However, their tissue distribution patterns differ significantly. Enclomiphene concentrations peaked at 1 or 4 hours post-dose and declined over time, with the majority found in low amounts after 24 hours. researchgate.net In contrast, zuclomiphene showed a different distribution pattern and persistence in certain tissues. researchgate.net Notably, both isomers have been found to accumulate in the eye and male reproductive tract. researchgate.net

In male mice, a chronic dosing study revealed that zuclomiphene had profound effects on the Leydig cells, epididymis, seminal vesicles, and kidneys. researchgate.netnih.gov In contrast, enclomiphene treatment was associated with positive effects on testosterone (B1683101) production without adverse effects on testicular histology. researchgate.netnih.gov

The following table summarizes the tissue distribution of 14C-enclomiphene in male mice at various time points after a single oral dose.

| Tissue | Concentration (ng equivalents/g) at 1h | Concentration (ng equivalents/g) at 4h | Concentration (ng equivalents/g) at 24h | Concentration (ng equivalents/g) at 72h |

| Adrenal Gland | 24300 | 14800 | 2520 | 479 |

| Liver | 22900 | 17900 | 2870 | 506 |

| Kidney | 17600 | 10200 | 1300 | 244 |

| Lung | 10000 | 5920 | 838 | 158 |

| Testis | 3210 | 2580 | 577 | 151 |

| Brain | 2520 | 1330 | 215 | 45.4 |

| Plasma | 2000 | 1340 | 185 | 37.1 |

| Data adapted from a study on the disposition of 14C-enclomiphene in mice. researchgate.net |

Assessment of Molecular and Cellular Responses in Animal Tissues

The pharmacological effects of clomiphene citrate are mediated through its interaction with estrogen receptors, leading to a cascade of molecular and cellular responses in various tissues.

Clomiphene citrate acts as a selective estrogen receptor modulator (SERM), competitively binding to estrogen receptors in tissues such as the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix. nih.govresearcherslinks.com Its action is complex, exhibiting both estrogenic and anti-estrogenic properties depending on the target tissue and the specific isomer. researcherslinks.commdpi.com Zuclomiphene is generally considered to have more estrogenic activity, while enclomiphene is primarily an anti-estrogen. researcherslinks.commdpi.com

In the hypothalamus, clomiphene's anti-estrogenic effect blocks the negative feedback of estrogen, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH). researcherslinks.comnih.gov This, in turn, stimulates the pituitary to release more follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govoup.com

Studies in rats have shown that clomiphene citrate can modulate the expression of various genes. In the testes of male rats, it has been shown to down-regulate the expression of steroidogenic enzyme genes, including StAR, p450scc, 3β-HSD, and p450c17, particularly in the presence of estrogen. nih.gov Another study in male rats demonstrated that clomiphene citrate treatment led to a decrease in the expression of CatSper1, CatSper2, LHCGR, and SF1 genes in testicular tissue. nih.govresearchgate.net In female rats, high doses of clomiphene citrate were found to reduce estrogen levels and increase the expression of estrogen receptor beta (ERβ) in the ovary. endocrine-abstracts.org

The effects of clomiphene citrate on cellular proliferation and differentiation have been investigated in various animal models, particularly in reproductive tissues.

In female rats, clomiphene citrate has been shown to induce apoptosis in granulosa cells. scirp.org It can also alter the morphology of the vaginal epithelium. nih.gov In mice, clomiphene citrate has been found to directly impair endometrial receptivity, suggesting a direct effect on the endometrium that is independent of its effects on the ovary. nih.gov

In immature male rats, both clomiphene citrate and its isomers inhibited the weight increase of the testis and accessory glands. nih.gov Treatment with clomiphene citrate and zuclomiphene arrested spermatogenesis at the primary spermatocyte stage, while enclomiphene arrested it at the young spermatid stage. nih.gov

Studies in zebrafish have indicated that exposure to clomiphene citrate and enclomiphene can affect calvarial development, specifically leading to the fusion of the interfrontal suture. researchgate.netnih.gov

Comparative Preclinical Pharmacodynamics of (E)- and (Z)-2-ChloroClomipheneCitrate

While direct comparative preclinical pharmacodynamic data for the (E) and (Z) isomers of 2-ChloroClomiphene Citrate are not extensively available in the public domain, significant insights can be drawn from studies on the structurally similar non-chlorinated isomers of clomiphene, enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene). These isomers exhibit distinct estrogenic and antiestrogenic activities, which vary depending on the animal model and the specific endpoint being measured. nih.gov

Studies in ovariectomized rats have demonstrated these differential effects on various tissues. For instance, the impact on uterine weight, a common measure of estrogenic activity, reveals significant differences between the isomers. nih.govnih.gov

Table 1: Comparative Effects of Clomiphene Isomers on Uterine Weight in Ovariectomized Rats

| Compound | Dose | Change in Uterine Wet Weight | Reference |

|---|---|---|---|

| Estradiol (B170435) | Standard | Significant Increase | nih.gov |

| Clomiphene Citrate | 100 µg | Significant Increase | nih.gov |

| Clomiphene Citrate | 250 µg | Greater Increase than 100 µg dose | nih.gov |

| Clomiphene Citrate | 10 mg | Dose-related, sustained increase | nih.gov |

Data synthesized from studies on clomiphene citrate, indicating its estrogenic effect on uterine tissue.

The antiestrogenic activity of these compounds is often assessed by their ability to antagonize the effects of estradiol. In mice, clomiphene citrate has been shown to exert antiestrogenic effects, a finding that was not universally observed in earlier studies, highlighting the species-specific nature of its action. ias.ac.in

Further illustrating the distinct pharmacodynamics, the isomers have different effects on gonadotropin levels. In rats, zuclomiphene was found to be much more potent in suppressing Luteinizing Hormone (LH) compared to clomiphene citrate, while both were less potent than estradiol in suppressing Follicle-Stimulating Hormone (FSH). nih.gov

The differential binding affinities of the isomers to estrogen receptors (ERs), specifically ERα and ERβ, also contribute to their distinct pharmacodynamic profiles. In vitro studies have shown that clomiphene citrate can act as an estrogen agonist or antagonist via ERα depending on the concentration of co-existing estrogen, whereas it consistently acts as an antagonist via ERβ. nih.gov The antitumor activity of enclomiphene analogs and zuclomiphene in human mammary carcinoma cells in culture has been correlated with their relative binding affinities for the estrogen receptor. oup.com

Development and Validation of Relevant Animal Models for Estrogen Receptor Modulator Research

The development and validation of robust animal models are fundamental for the preclinical evaluation of Selective Estrogen Receptor Modulators (SERMs) like 2-ChloroClomiphene Citrate. These models are essential for elucidating the mechanisms of action, and predicting both efficacy and potential tissue-specific effects in humans. researchgate.netfrontiersin.org

Genetically Engineered Mouse Models:

A significant advancement in SERM research has been the creation of genetically engineered mouse models, particularly those with targeted disruptions of the estrogen receptor genes (ERα and ERβ). nih.gov These knockout mice, often referred to as αERKO (ERα knockout), βERKO (ERβ knockout), and αβERKO (double knockout), have been invaluable in dissecting the specific roles of each receptor subtype in various tissues. nih.gov By using these models, researchers can determine which receptor is mediating the effects of a particular SERM, providing a deeper understanding of its tissue-selective actions. nih.gov

Ovariectomized and Immature Rodent Models:

Classical animal models, such as the immature or ovariectomized rat or mouse, remain highly relevant for assessing the estrogenic and antiestrogenic activities of SERMs. nih.govias.ac.in The uterotrophic assay in these models, which measures the change in uterine weight in response to a compound, is a standard method for quantifying estrogenic potency. nih.govias.ac.in To assess antiestrogenic activity, the test compound is administered concurrently with estradiol, and its ability to inhibit the estradiol-induced uterine growth is measured. ias.ac.in These models are crucial for initial screening and for establishing the basic pharmacodynamic properties of a compound.

Models of Hormone-Dependent Diseases:

For studying the therapeutic potential of SERMs in conditions like breast cancer, specific disease models are employed. The development of athymic (immunodeficient) mouse models has allowed for the xenografting of human tumor cell lines, such as the ER-positive MCF-7 breast cancer cell line. nih.gov These xenograft models enable the in vivo evaluation of a SERM's ability to inhibit tumor growth. nih.gov

Validation Considerations:

The validation of any animal model is critical to ensure its predictive value for the human condition. researchgate.net This involves a "fit-for-purpose" validation, considering the specific research question. researchgate.net Key aspects of validation include:

Face Validity: The model should phenotypically mimic the human disease or physiological state.

Construct Validity: The underlying molecular and cellular mechanisms in the model should be relevant to the human condition.

Predictive Validity: The model should accurately predict the effects of therapeutic interventions in humans.

The use of mice is predominant in preclinical research, accounting for a large percentage of animal studies, due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness. taconic.com The Food and Drug Administration (FDA) relies on data from well-validated animal models to assess the efficacy and safety of new drugs, especially when human trials are not feasible. taconic.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), typically a protein. nih.gov This method is instrumental in understanding the binding mode of the (E) and (Z) isomers of 2-ChloroClomiphene Citrate (B86180) to their primary target, the estrogen receptor (ER). nih.govphcogj.com By simulating the binding process, molecular docking can estimate the binding affinity and identify key interactions that stabilize the ligand-receptor complex.

The two isomers of 2-ChloroClomiphene Citrate, Enclomiphene (B195052) ((E)-isomer) and Zuclomiphene (B94539) ((Z)-isomer), exhibit different pharmacological activities; Enclomiphene is primarily an estrogen receptor antagonist, while Zuclomiphene shows partial agonist activity. wikipedia.orgresearchgate.net Molecular docking studies can help elucidate the structural basis for these differences. The distinct three-dimensional shapes of the isomers lead to different binding poses within the ligand-binding pocket (LBP) of the estrogen receptor.

Docking simulations place the isomers into the ER's binding site, and a scoring function is used to rank the potential poses based on calculated binding free energies. These simulations predict that both isomers can fit within the hydrophobic LBP of the ER. However, the orientation of the bulky diethylaminoethyl side chain is critical. In the case of an antagonist like Enclomiphene, this side chain is predicted to sterically hinder the conformational change required for receptor activation, specifically by preventing the repositioning of helix 12 (H12), which is essential for co-activator recruitment. For an agonist or partial agonist like Zuclomiphene, the docking pose may allow for a conformation that facilitates partial H12 closure and some level of receptor activation.

Key amino acid residues within the ERα binding pocket are consistently identified in docking studies as being crucial for interaction with triphenylethylene-based ligands. nih.govresearchgate.net These interactions are predominantly hydrophobic, but specific hydrogen bonds can significantly contribute to binding affinity and functional outcome (agonist vs. antagonist).

Table 1: Predicted Interacting Residues in the Estrogen Receptor α (ERα) Binding Pocket for Clomiphene Isomers

| Interaction Type | Key Amino Acid Residues | Predicted Role in Binding |

| Hydrogen Bonding | Arg394, Glu353, Thr347 | Anchors the ligand within the binding pocket through interactions with the hydroxyl group of the ligand. nih.gov |

| Hydrophobic Interactions | Leu349, Ala350, Leu384, Leu387, Met388, Leu391, Phe404, Leu525 | Form a hydrophobic cavity that accommodates the phenyl rings of the ligand, contributing significantly to binding affinity. nih.gov |

| Steric Hindrance (Antagonism) | Asp351 (in Helix 3) | The bulky side chain of antagonists like Enclomiphene is predicted to interact with this region, preventing the proper alignment of Helix 12 required for agonist activity. |

Molecular Dynamics Simulations of 2-ChloroClomiphene Citrate in Biological Environments

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov Applying MD simulations to the 2-ChloroClomiphene Citrate isomers complexed with the estrogen receptor allows for a deeper understanding of the system's behavior in a more realistic, solvated environment. mdpi.commdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemistry calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of molecules. wikipedia.org Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, charge distribution, and reactivity indices of the (E) and (Z) isomers of 2-ChloroClomiphene Citrate. unipd.itosti.gov

These calculations can reveal differences in the electron distribution across the two isomers. For example, the molecular electrostatic potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of each molecule. Differences in the MEP can explain why the isomers interact differently with the amino acid residues in the receptor's binding pocket. Furthermore, quantum chemical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Comparing these values for Enclomiphene and Zuclomiphene can provide insights into their relative reactivity and metabolic stability.

Table 2: Representative Data from Quantum Chemical Calculations

| Parameter | (E)-Isomer (Enclomiphene) | (Z)-Isomer (Zuclomiphene) | Significance |

| Dipole Moment | Predicted Lower Value | Predicted Higher Value | Influences solubility and strength of polar interactions with the receptor. |

| HOMO-LUMO Gap | Predicted Higher Value | Predicted Lower Value | Indicates greater electronic stability for the (E)-isomer compared to the (Z)-isomer. |

| Mulliken Atomic Charges | Specific charge distribution | Different charge distribution | Reveals differences in the electronegativity of specific atoms, affecting hydrogen bonding and electrostatic interactions. |

In Silico Prediction of Conformational Preferences and Stereoisomeric Stability

The three-dimensional conformation of a drug molecule is critical to its biological activity. The (E) and (Z) isomers of 2-ChloroClomiphene Citrate have distinct shapes due to the restricted rotation around the central carbon-carbon double bond. In silico methods can be used to predict the most stable conformations (lowest energy state) of each isomer. By performing conformational searches using molecular mechanics or quantum chemical methods, researchers can identify the preferred spatial arrangement of the phenyl rings and the flexible side chain for each isomer in isolation.

These calculations can also be used to estimate the relative thermodynamic stability of the two isomers. Theoretical calculations often show that the (E)-isomer, Enclomiphene, is thermodynamically more stable than the (Z)-isomer, Zuclomiphene. This computational prediction aligns with experimental observations where the mixture of clomiphene citrate typically contains a higher percentage of the trans-isomer (Enclomiphene). wikipedia.org Furthermore, understanding the energy barrier to isomerization (the conversion of one isomer to another) is important, although this is generally high for a double bond and unlikely to occur under physiological conditions. The differing stabilities and shapes are a primary reason for their different pharmacokinetic profiles and biological activities. nih.govnih.govnih.gov

Homology Modeling and Virtual Screening for Identification of Novel Binding Partners

While the primary target of 2-ChloroClomiphene Citrate is the estrogen receptor, computational methods can be used to explore potential off-target interactions or to discover novel ligands that might interact with the same receptor.

If an experimental 3D structure of a target protein is not available, a homology model can be built. youtube.com This involves using the amino acid sequence of the target protein to build a 3D model based on the experimentally determined structure of a homologous protein (a "template"). nih.govnih.gov For instance, if a crystal structure of the estrogen receptor complexed with a specific antagonist is not available, a homology model could be constructed using a structure with a similar antagonist as a template.

Once a reliable 3D structure of a target (either from experiment or homology modeling) is obtained, it can be used for virtual screening. researchgate.netnih.gov Virtual screening involves docking large libraries of chemical compounds against the target protein's binding site to identify potential "hits" that are predicted to bind strongly. frontiersin.orgnih.gov This approach could be used to search for novel molecules with similar antagonistic properties to Enclomiphene but potentially with improved characteristics. The 3D structure of the ER with a docked clomiphene isomer could be used to define a pharmacophore model, which represents the essential 3D arrangement of functional groups required for binding. This pharmacophore can then be used to rapidly screen databases for molecules that match these spatial and chemical features.

Emerging Research Avenues and Future Perspectives in Halogenated Serm Research

Advanced Methodologies for Isomer-Specific Preclinical Investigations

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation of SERM isomers. For clomiphene and its analogs, various HPLC methods have been developed. A study on the separation of clomiphene isomers utilized a mobile phase containing methenamine, demonstrating the potential for amine modifiers in achieving effective separation. nih.govnih.gov For halogenated analogs like 2-ChloroClomiphene, the development of specific HPLC methods would be a critical first step. This would likely involve screening different stationary phases (e.g., C18, chiral columns) and optimizing mobile phase composition, including the use of various buffers and organic modifiers, to achieve baseline separation of the E and Z isomers. rjptonline.orgresearchgate.net The quantification of clomiphene metabolite isomers has also been successfully achieved using rapid-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that could be adapted for 2-ChloroClomiphene. researchgate.netnih.gov

Capillary Electrophoresis (CE) offers another powerful tool for isomer separation, known for its high resolution and minimal sample consumption. diva-portal.org Studies have demonstrated the successful separation of clomiphene isomers using CE with cyclodextrin (B1172386) additives, which act as chiral selectors. nih.gov The application of non-aqueous capillary electrophoresis (NACE) has also shown promise in separating structurally related compounds. nih.gov For 2-ChloroClomiphene, developing a CE method would involve exploring different cyclodextrin derivatives and their concentrations, as well as optimizing the background electrolyte and pH to maximize the resolution between the E and Z isomers. nih.gov Capillary electrophoresis coupled with ion mobility mass spectrometry could provide even more discrete detection of isomers. researchgate.netmdpi.com

Table 1: Potential Methodologies for Isomer-Specific Investigation of 2-ChloroClomiphene Citrate (B86180)

| Methodology | Application | Key Parameters for Optimization |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of E and Z isomers. | Stationary phase, mobile phase composition (solvents, buffers, additives), flow rate, detection wavelength. |

| Capillary Electrophoresis (CE) | High-resolution separation of E and Z isomers. | Background electrolyte composition, pH, cyclodextrin type and concentration, applied voltage. |

| In Vitro Binding Assays | Determination of binding affinity of each isomer to ERα and ERβ. | Receptor source, radioligand concentration, incubation time and temperature. |

| Cell-Based Reporter Gene Assays | Assessment of estrogenic/anti-estrogenic activity of each isomer. | Cell line (e.g., MCF-7, Ishikawa), reporter construct, concentration of test compound. |

| Animal Models | Evaluation of in vivo effects of each isomer on target tissues (e.g., uterus, bone). | Animal species, route of administration, tissue-specific endpoints. |

Exploration of Polypharmacology and Off-Target Interactions of 2-ChloroClomiphene Citrate

The concept of "one drug, one target" is increasingly being replaced by the understanding that many drugs interact with multiple targets, a phenomenon known as polypharmacology. While the primary targets of SERMs are estrogen receptors, their off-target interactions can contribute to both therapeutic effects and adverse reactions. For 2-ChloroClomiphene Citrate, a systematic exploration of its polypharmacology is a critical area for future research.

The introduction of a chloro-substituent on the triphenylethylene (B188826) scaffold can significantly alter the binding profile of the molecule. Research on tamoxifen (B1202) analogs has shown that a chloro substituent can influence the functional activity of the compound. nih.gov A study on tamoxifen analogs with a p-chloro substituent on ring A indicated a detrimental effect on estrogenic activity. mdpi.com This highlights the importance of investigating how the 2-chloro substitution in 2-ChloroClomiphene Citrate might modulate its interactions with a range of protein targets beyond the estrogen receptors.

A comprehensive off-target screening strategy would be essential. This can be achieved through a combination of in silico and in vitro approaches. In silico methods, such as those based on chemical similarity and machine learning algorithms, can predict potential off-target interactions by comparing the structure of 2-ChloroClomiphene Citrate to libraries of compounds with known biological activities. nih.govnih.govethz.chyoutube.com These predictions can then be validated experimentally using high-throughput screening assays against a panel of receptors, enzymes, and ion channels. criver.com

Furthermore, understanding the metabolic fate of 2-ChloroClomiphene Citrate is crucial, as its metabolites may possess their own unique off-target activities. The chlorination pattern can influence metabolic pathways, potentially leading to the formation of novel metabolites with distinct pharmacological profiles. nih.gov

Table 2: Potential Off-Target Exploration Strategies for 2-ChloroClomiphene Citrate

| Strategy | Description | Potential Insights |

| In Silico Profiling | Computational screening against databases of known drug-target interactions. | Prediction of potential off-target binding sites (kinases, GPCRs, etc.). |

| In Vitro Panel Screening | Experimental testing against a broad panel of receptors and enzymes. | Confirmation of predicted off-targets and identification of novel interactions. |

| Metabolite Identification and Profiling | Characterization of the metabolic products of 2-ChloroClomiphene Citrate and assessment of their biological activity. | Understanding the contribution of metabolites to the overall pharmacological and toxicological profile. |

| Cell-Based Phenotypic Screening | Assessing the effects of the compound on various cellular processes in different cell lines. | Identification of unexpected biological activities that may point to novel targets. |

Integration of Multi-Omics Data in Preclinical Mechanistic Investigations

To gain a holistic understanding of the cellular and systemic effects of 2-ChloroClomiphene Citrate, the integration of multiple "omics" datasets is a powerful emerging approach. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the drug's mechanism of action and its impact on biological pathways. nih.govnih.gov

Transcriptomic analysis, for instance, can reveal the genes that are up- or downregulated in response to treatment with the E and Z isomers of 2-ChloroClomiphene Citrate in different cell types. This can provide insights into the specific signaling pathways that are modulated by each isomer.

Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional consequences of drug treatment. nih.govnih.gov This could be particularly valuable for identifying downstream effectors of both estrogen receptor-mediated and off-target signaling.

Metabolomic profiling can uncover alterations in cellular metabolism, providing a functional readout of the drug's impact on metabolic pathways. This could be instrumental in identifying biomarkers of drug response or toxicity.

The true power of this approach lies in the integrative analysis of these different data types. nih.govnih.gov By correlating changes in gene expression with alterations in protein levels and metabolite concentrations, researchers can build comprehensive network models of the drug's effects. This can help to identify key nodes and pathways that are critical for the therapeutic action of 2-ChloroClomiphene Citrate and may also reveal unexpected mechanisms of action.

Table 3: Multi-Omics Approaches for Mechanistic Investigation of 2-ChloroClomiphene Citrate

| Omics Layer | Technology | Potential Findings |

| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and pathways modulated by E and Z isomers. |

| Proteomics | Mass Spectrometry-based proteomics | Quantification of protein expression changes and post-translational modifications. |

| Metabolomics | Mass Spectrometry, NMR | Characterization of metabolic shifts and identification of pathway perturbations. |

| Integrative Analysis | Bioinformatics and Systems Biology tools | Construction of network models to elucidate the interplay between different molecular layers and identify key regulatory hubs. |

Innovations in Computational Drug Discovery and Design for Halogenated SERMs

Computational methods are playing an increasingly important role in the discovery and optimization of new drugs. nih.gov For halogenated SERMs like 2-ChloroClomiphene Citrate, in silico approaches can accelerate the design of novel analogs with improved properties. nih.govnih.gov

Molecular docking simulations can be used to predict the binding mode of the E and Z isomers of 2-ChloroClomiphene Citrate within the ligand-binding pocket of the estrogen receptors. nih.gov These models can help to explain the structural basis for their differential activities and guide the design of new derivatives with enhanced affinity or selectivity. The introduction of a halogen atom can lead to specific interactions, such as halogen bonding, which can be explored through computational methods to optimize ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of halogenated SERMs with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries.

Virtual screening techniques can be employed to identify novel halogenated scaffolds that may act as SERMs. nih.govscispace.com This involves searching large databases of chemical structures for molecules that are predicted to bind to the estrogen receptors. Hits from virtual screening can then be synthesized and tested experimentally.

The combination of these computational approaches can create a powerful workflow for the rational design of next-generation halogenated SERMs with tailored pharmacological profiles. nih.gov

Table 4: Computational Approaches in Halogenated SERM Drug Discovery

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting the binding orientation of ligands in the receptor active site. | Understanding key interactions and guiding the design of more potent and selective analogs. |

| QSAR Modeling | Developing mathematical models that relate chemical structure to biological activity. | Predicting the activity of new compounds and prioritizing them for synthesis. |

| Virtual Screening | Searching large chemical databases for potential new ligands. | Identifying novel chemical scaffolds with potential SERM activity. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Assessing the stability of binding and understanding the conformational changes induced by ligand binding. |

Potential Research Directions for Non-Estrogenic Receptor Mediated Mechanisms

While the primary mechanism of action of SERMs is through their interaction with estrogen receptors, there is growing evidence that some of their biological effects may be mediated by non-estrogenic receptor pathways. nih.gov Investigating these alternative mechanisms for 2-ChloroClomiphene Citrate could uncover novel therapeutic applications and provide a more complete understanding of its pharmacological profile.